molecular formula C21H28O4 B593925 (+/-)-11-Nor-9-carboxy-delta9-thc-D9 CAS No. 136765-52-1

(+/-)-11-Nor-9-carboxy-delta9-thc-D9

Cat. No.: B593925
CAS No.: 136765-52-1
M. Wt: 353.5 g/mol
InChI Key: YOVRGSHRZRJTLZ-GQALSZNTSA-N
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Description

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 is a metabolite of delta9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is often used in forensic and clinical toxicology to detect cannabis use, as it is a major inactive metabolite excreted in urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 typically involves the oxidation of delta9-tetrahydrocannabinol. One common method includes the use of potassium permanganate as an oxidizing agent under acidic conditions . The reaction proceeds through the formation of 11-hydroxy-delta9-tetrahydrocannabinol, which is further oxidized to form the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation reactions using robust and scalable methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs that can be used for further chemical modifications .

Scientific Research Applications

Mechanism of Action

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 does not exert psychoactive effects as it is an inactive metabolite. Its primary role is in the excretion of delta9-tetrahydrocannabinol from the body. The compound is formed through the oxidation of delta9-tetrahydrocannabinol to 11-hydroxy-delta9-tetrahydrocannabinol, followed by further oxidation to the carboxylic acid derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-11-Nor-9-carboxy-delta9-tetrahydrocannabinol-D9 is unique due to its role as a major inactive metabolite used in drug testing. Unlike its active counterparts, it does not contribute to the psychoactive effects of cannabis but serves as a reliable marker for cannabis consumption .

Properties

CAS No.

136765-52-1

Molecular Formula

C21H28O4

Molecular Weight

353.5 g/mol

IUPAC Name

1-hydroxy-6,6-bis(trideuteriomethyl)-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/i1D3,2D3,3D3

InChI Key

YOVRGSHRZRJTLZ-GQALSZNTSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])CCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)O)O

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O

Appearance

A 100 µg/ml or 1 mg/ml solution in methanol

Synonyms

(±)-11-nor-9-carboxy-Δ9-Tetrahydrocannabinol-d9

Origin of Product

United States

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